Cas no 1001050-24-3 (2-Bromo-5-hydrazinopyrazine)

2-Bromo-5-hydrazinopyrazine is a heterocyclic compound featuring both bromo and hydrazino functional groups on a pyrazine core. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent enhances reactivity for cross-coupling reactions, while the hydrazine group offers opportunities for further functionalization, such as condensation or cyclization reactions. Its well-defined reactivity profile and stability under controlled conditions make it a valuable building block for constructing complex nitrogen-containing heterocycles. The compound is typically handled under inert conditions due to the sensitivity of the hydrazine moiety.
2-Bromo-5-hydrazinopyrazine structure
2-Bromo-5-hydrazinopyrazine structure
Product name:2-Bromo-5-hydrazinopyrazine
CAS No:1001050-24-3
MF:C4H5BrN4
MW:189.013298749924
MDL:MFCD09881409
CID:1027096
PubChem ID:45790693

2-Bromo-5-hydrazinopyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-hydrazinylpyrazine
    • 2-Bromo-5-hydrazinopyrazine
    • 5-BROMO-2-HYDRAZINYLPYRAZINE
    • 5-bromopyrazine-2-ylhydrazine
    • ANW-57376
    • CTK3J8538
    • MolPort-008-155-502
    • SBB055890
    • 5-BROMO-2-HYDRAZINOPYRAZINE
    • (5-BROMO-2-PYRAZINYL)HYDRAZINE
    • DTXSID60672323
    • Pyrazine, 2-bromo-5-hydrazinyl-
    • I11308
    • AKOS005256234
    • (5-bromopyrazin-2-yl)hydrazine
    • SCHEMBL1515329
    • MFCD09881409
    • BQB05024
    • BS-19004
    • DB-058288
    • SCHEMBL24729452
    • J-508377
    • 1001050-24-3
    • CS-0207550
    • KFOQSLQZMLPTIX-UHFFFAOYSA-N
    • MDL: MFCD09881409
    • Inchi: InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
    • InChI Key: KFOQSLQZMLPTIX-UHFFFAOYSA-N
    • SMILES: C1=C(Br)N=CC(=NN)N1

Computed Properties

  • Exact Mass: 187.96985
  • Monoisotopic Mass: 187.96976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 88.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 63.83

2-Bromo-5-hydrazinopyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B998663-10mg
2-Bromo-5-hydrazinopyrazine
1001050-24-3
10mg
$ 50.00 2022-06-06
abcr
AB541024-1 g
2-Bromo-5-hydrazinopyrazine, 95%; .
1001050-24-3 95%
1g
€509.90 2023-07-11
Chemenu
CM168634-1g
2-Bromo-5-hydrazinopyrazine
1001050-24-3 95%
1g
$580 2021-08-05
TRC
B998663-50mg
2-Bromo-5-hydrazinopyrazine
1001050-24-3
50mg
$ 95.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278220-1g
2-Bromo-5-hydrazinylpyrazine
1001050-24-3 98%
1g
¥6166 2023-04-17
1PlusChem
1P0001F8-250mg
Pyrazine, 2-bromo-5-hydrazinyl-
1001050-24-3 98%
250mg
$156.00 2025-02-18
Ambeed
A354422-100mg
2-Bromo-5-hydrazinylpyrazine
1001050-24-3 98%
100mg
$76.0 2025-02-28
Ambeed
A354422-250mg
2-Bromo-5-hydrazinylpyrazine
1001050-24-3 98%
250mg
$104.0 2025-02-28
Chemenu
CM168634-1g
2-Bromo-5-hydrazinopyrazine
1001050-24-3 95%
1g
$524 2023-03-05
TRC
B998663-100mg
2-Bromo-5-hydrazinopyrazine
1001050-24-3
100mg
$ 135.00 2022-06-06

2-Bromo-5-hydrazinopyrazine Related Literature

Additional information on 2-Bromo-5-hydrazinopyrazine

Research Brief on 2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3) in Chemical Biology and Pharmaceutical Applications

2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug design and medicinal chemistry, owing to its unique reactivity and ability to form stable conjugates with other pharmacophores.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Bromo-5-hydrazinopyrazine as a building block for the synthesis of novel pyrazine-based kinase inhibitors. The study demonstrated that this compound could be efficiently functionalized to yield potent and selective inhibitors of protein kinases involved in cancer progression. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's binding affinity and pharmacokinetic properties, resulting in a series of derivatives with promising in vitro and in vivo activity.

Another notable application of 2-Bromo-5-hydrazinopyrazine was reported in a 2022 Nature Communications article, where it was used as a precursor for the development of fluorescent probes targeting specific enzymatic activities. The hydrazine moiety of the compound allowed for selective conjugation with aldehyde-containing biomolecules, enabling the design of highly sensitive probes for imaging applications. This approach has opened new avenues for studying enzyme dynamics and drug-target interactions in live cells.

Recent advances in synthetic methodology have also improved the accessibility of 2-Bromo-5-hydrazinopyrazine. A 2023 Organic Letters publication described a novel, scalable synthesis route that significantly reduces production costs while maintaining high purity. This development is particularly important for pharmaceutical applications where large quantities of the compound are required for preclinical and clinical studies.

The safety profile and toxicological characteristics of 2-Bromo-5-hydrazinopyrazine have been extensively studied in recent years. A 2023 Toxicology Reports publication provided comprehensive data on its acute and chronic toxicity, as well as its metabolic pathways in mammalian systems. These studies have confirmed that while the compound requires careful handling due to its reactive nature, it exhibits favorable safety parameters for use in drug development when proper precautions are observed.

Looking forward, the unique chemical properties of 2-Bromo-5-hydrazinopyrazine continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. The compound's versatility and proven utility in medicinal chemistry suggest it will remain an important tool in pharmaceutical research for years to come.

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